Raffinose
Overview
Description
Raffinose is a trisaccharide composed of galactose, glucose, and fructose that occurs naturally in a wide variety of plants. It belongs to the raffinose family of oligosaccharides (RFOs), which play several roles in plant physiology, including carbohydrate transport and protection against stress. Due to the absence of α-galactosidase in the human digestive tract, RFOs can lead to intestinal disturbances when ingested in large amounts. Despite these anti-nutritional factors, raffinose and its related oligosaccharides have been recognized for their potential health benefits, such as promoting the growth of beneficial gut microflora and possessing antioxidant properties (Jian Zhang et al., 2019); (M. Banti, 2021).
Synthesis Analysis
Raffinose is synthesized in plants as part of the RFO biosynthesis pathway, which involves the enzyme galactinol synthase (GolS). This enzyme catalyzes the initial step, synthesizing galactinol from UDP-D-galactose and myo-inositol, which is then used to synthesize raffinose and other oligosaccharides. This pathway is crucial for plant responses to various stress conditions (T. B. dos Santos & L. Vieira, 2020).
Molecular Structure Analysis
Raffinose's molecular structure consists of a galactose unit linked to sucrose (a disaccharide of glucose and fructose) through an α(1→6) glycosidic bond. This structure contributes to its unique physical and chemical properties, affecting its solubility, stability, and reactivity in different environments. The structure also determines its role in plant physiology and its impact on human health and nutrition.
Chemical Reactions and Properties
The presence of raffinose in plants is associated with its role in the biosynthesis of more complex RFOs, such as stachyose and verbascose, through successive additions of galactose units. These reactions are enzymatically driven and are critical for the storage and transport of carbohydrates, as well as for plant stress responses. Raffinose and its derivatives are known to be involved in seed desiccation tolerance, indicating a protective role against environmental stress (M. Horbowicz & R. L. Obendorf, 1994).
Safety And Hazards
Future Directions
Raffinose family oligosaccharides (RFOs) have emerged as feasible components for boosting or increasing seed vigor and longevity in recent years . Further molecular basis, biotechnological approaches, and CRISPR/Cas applications have been discussed briefly for the improvement of seed attributes and ultimately crop production .
properties
IUPAC Name |
(3R,4S,5R,6R)-2-[[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16?,17?,18+;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITMAWRCWSHCRW-XRZHKTLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Raffinose Pentahydrate | |
CAS RN |
17629-30-0 | |
Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.